molecular formula C14H19NO2 B7709840 2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 599161-73-6

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B7709840
CAS No.: 599161-73-6
M. Wt: 233.31 g/mol
InChI Key: GNNODMPIMQHVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide is an organic compound with a complex structure that includes a 4-methylphenyl group and an oxolan-2-ylmethyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-14(16)15-10-13-3-2-8-17-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNODMPIMQHVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of 4-methylbenzylamine with oxirane (ethylene oxide) to form the intermediate (4-methylphenyl)methylamine . This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate and final products are purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)amine
  • 2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)ethanamide
  • 2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)propionamide

Uniqueness

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group and the acetamide backbone differentiates it from other similar compounds, making it a valuable compound for various applications.

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